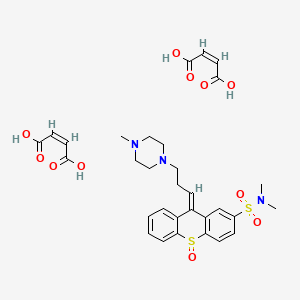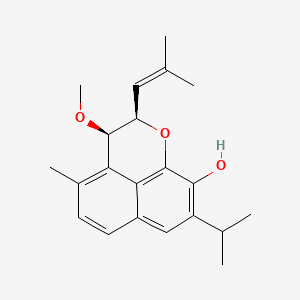
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is a derivative of Afatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves multiple steps, starting from the basic structure of Afatinib. The key steps include:
Fluorine Removal: The fluorine atom is removed from the Afatinib molecule.
Dimethylamino Group Modification: The dimethylamino group is modified to form the 4-dimethylamino-2-en-1-oxo structure.
Butyl Chain Addition: A butyl chain is added to the modified structure to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and potency.
化学反応の分析
Types of Reactions
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research to study its properties and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
類似化合物との比較
Similar Compounds
Afatinib: The parent compound, also a tyrosine kinase inhibitor.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function to Afatinib and Gefitinib.
Uniqueness
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is unique due to its specific modifications, which enhance its pharmacological properties and efficacy compared to other similar compounds. The removal of the fluorine atom and the addition of the butyl chain contribute to its distinct characteristics and potential advantages in therapeutic applications.
特性
分子式 |
C18H17ClN4O2 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
4-N-(3-chlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17ClN4O2/c19-11-2-1-3-12(6-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-4-5-24-9-13/h1-3,6-8,10,13H,4-5,9,20H2,(H,21,22,23)/t13-/m0/s1 |
InChIキー |
VGCTYFLBQMFZEW-ZDUSSCGKSA-N |
異性体SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
正規SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)



![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)






